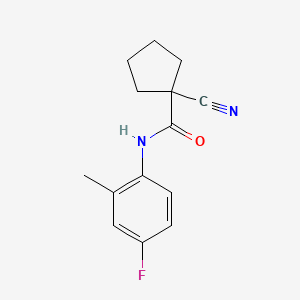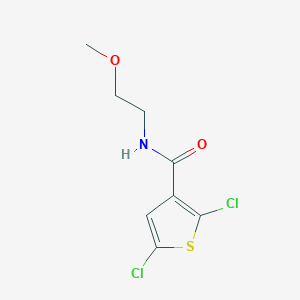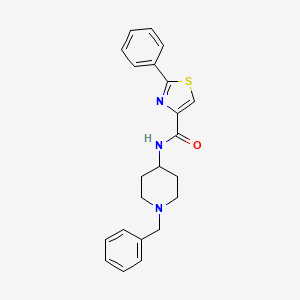![molecular formula C12H9BrN4O B7463046 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine, also known as BPP, is a pyrazolopyrimidine derivative that has shown potential as a therapeutic agent for various diseases. BPP has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its unique structure and mechanism of action make it a promising candidate for further research in the field of drug development.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is not fully understood. However, it has been suggested that 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine works by inhibiting various signaling pathways involved in inflammation, cancer, and fibrosis. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been found to inhibit the Wnt/β-catenin pathway, which is involved in the development of cancer and fibrosis.
Biochemical and Physiological Effects
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been found to induce cell death in cancer cells and inhibit the production of collagen in fibroblasts. Additionally, 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its specificity for certain signaling pathways. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to selectively inhibit the NF-κB and Wnt/β-catenin pathways, making it a useful tool for studying these pathways. However, one limitation of using 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its potential toxicity. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine. One direction is to further investigate its mechanism of action and identify other signaling pathways that it may target. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine for therapeutic use.
Synthesis Methods
The synthesis of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is a multi-step process that involves the reaction of various chemicals. One common method of synthesis involves the reaction of 3-bromophenol with 1-methylpyrazol-5-amine to form the intermediate 3-bromo-5-(1-methylpyrazol-5-yl)phenol. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine.
Scientific Research Applications
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been shown to have anti-cancer properties by inducing cell death in cancer cells. Additionally, 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have anti-fibrotic properties by inhibiting the production of collagen.
properties
IUPAC Name |
4-(3-bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-3-8(13)5-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFRINKJWAGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)

![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)

![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)

![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)